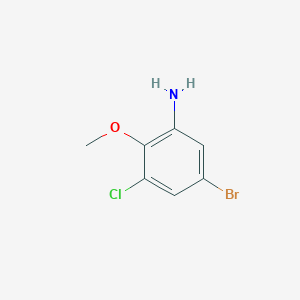

5-Bromo-3-chloro-2-methoxyaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Bromo-3-chloro-2-methoxyaniline: is an organic compound with the molecular formula C7H7BrClNO and a molecular weight of 236.49 g/mol . This compound has gained significant interest in various fields of research and industry due to its unique physical, chemical, and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Direct Nucleophilic Substitution: One common method for synthesizing 5-Bromo-3-chloro-2-methoxyaniline involves the direct nucleophilic substitution of a suitable precursor.

Reduction of Nitroarenes: Another approach involves the nitration of an appropriate aromatic compound followed by reduction to yield the desired aniline derivative.

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: 5-Bromo-3-chloro-2-methoxyaniline can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: This compound can be reduced using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in various substitution reactions, including halogen exchange and nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles, high temperatures.

Major Products Formed:

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of the corresponding amine or other reduced derivatives.

Substitution: Formation of substituted aniline derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Intermediate in Synthesis: 5-Bromo-3-chloro-2-methoxyaniline is used as an intermediate in the synthesis of various organic compounds.

Biology:

Pharmaceutical Research: This compound is explored for its potential use in pharmaceutical research, particularly as a building block for drug development.

Medicine:

Potential Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.

Industry:

Chemical Manufacturing: It is used in the manufacturing of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Bromo-3-chloro-2-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function .

Vergleich Mit ähnlichen Verbindungen

5-Bromo-2-methoxyaniline: This compound is similar in structure but lacks the chlorine atom present in 5-Bromo-3-chloro-2-methoxyaniline.

3-Bromo-2-methoxyaniline: Another similar compound, differing in the position of the bromine atom.

2-Bromo-4-methoxyaniline: This compound has the bromine atom in a different position compared to this compound.

Uniqueness:

Unique Substitution Pattern: The unique substitution pattern of this compound, with both bromine and chlorine atoms on the aromatic ring, imparts distinct chemical and physical properties that differentiate it from similar compounds.

Biologische Aktivität

5-Bromo-3-chloro-2-methoxyaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the available data on its biological properties, including mechanisms of action, pharmacological effects, and safety considerations.

- IUPAC Name : this compound

- Molecular Formula : C7H7BrClNO

- Molecular Weight : 222.47 g/mol

- CAS Number : 102830-75-1

- PubChem CID : 16227670

Mechanisms of Biological Activity

-

Antimicrobial Activity :

- Several studies indicate that anilines, including this compound, exhibit antimicrobial properties. The presence of halogen substituents (bromine and chlorine) enhances their efficacy against various bacterial strains, potentially by disrupting bacterial cell membranes or interfering with metabolic pathways.

-

Cytotoxic Effects :

- Research has shown that derivatives of aniline can induce apoptosis in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. Specific studies on similar compounds suggest that modifications in the aniline structure can significantly alter their cytotoxic potency.

-

Enzyme Inhibition :

- The compound has been observed to inhibit certain enzymes involved in metabolic processes. For instance, it may act as an inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification in the liver.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various aniline derivatives, including this compound, demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was reported at levels comparable to standard antibiotics, indicating potential for development as an antimicrobial agent.

Case Study: Cytotoxicity in Cancer Research

In vitro studies have shown that this compound exhibits cytotoxic effects on human breast cancer cells (MCF-7). The compound was found to induce apoptosis at concentrations as low as 10 µM, with a mechanism involving ROS generation and mitochondrial dysfunction. These findings suggest its potential as a lead compound for further anticancer drug development.

Safety and Toxicological Profile

The safety profile of this compound indicates several hazards:

- Acute Toxicity : Classified under acute toxicity category 4, indicating harmful effects if ingested or inhaled.

- Skin and Eye Irritation : Causes skin irritation and serious eye damage upon contact.

Precautionary measures include wearing appropriate protective equipment when handling the compound to minimize exposure risks.

Eigenschaften

IUPAC Name |

5-bromo-3-chloro-2-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrClNO/c1-11-7-5(9)2-4(8)3-6(7)10/h2-3H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZMNJPAMVKSQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.